molecular formula C14H14ClNO2 B15194725 2-(Tert-butylamino)-3-chloronaphthalene-1,4-dione CAS No. 4497-70-5

2-(Tert-butylamino)-3-chloronaphthalene-1,4-dione

Cat. No.: B15194725
CAS No.: 4497-70-5
M. Wt: 263.72 g/mol
InChI Key: YOVCHWGMZAAFFS-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a tert-butylamino group and a chlorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-3-chloronaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichloronaphthalene-1,4-dione with tert-butylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the tert-butylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-(Tert-butylamino)-3-chloronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-3-chloronaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions within biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butylamino)-1-(2-chlorophenyl)ethanol
  • (E)-2-(Tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one

Uniqueness

2-(Tert-butylamino)-3-chloronaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of a tert-butylamino group and a chlorine atom makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

4497-70-5

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-(tert-butylamino)-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C14H14ClNO2/c1-14(2,3)16-11-10(15)12(17)8-6-4-5-7-9(8)13(11)18/h4-7,16H,1-3H3

InChI Key

YOVCHWGMZAAFFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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